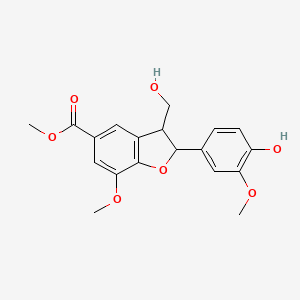
3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide
Descripción general
Descripción
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, an amino group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a cyclopropyl ketone or aldehyde.
Amination: The precursor undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.
Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution may be employed.
Industrial Production Methods
Industrial production of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to study enzyme-substrate interactions and the effects of chiral compounds on biological systems.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-N-cyclopropyl-2-hydroxypentanamide: The enantiomer of the compound with different stereochemistry.
N-cyclopropyl-2-hydroxy-3-aminopropanamide: A similar compound with a different carbon chain length.
3-Amino-2-hydroxy-N-methylpentanamide: A compound with a methyl group instead of a cyclopropyl group.
Uniqueness
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The combination of the amino and hydroxyl groups in a chiral environment makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-amino-N-cyclopropyl-2-hydroxypentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHTZUDWGVAHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)NC1CC1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241697 | |
| Record name | 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262526-45-3 | |
| Record name | 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262526-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
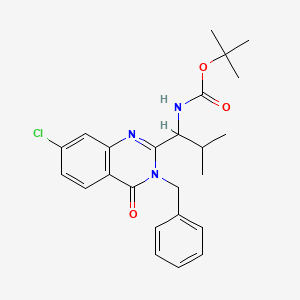
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
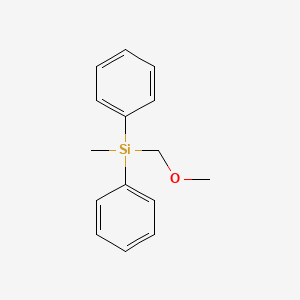
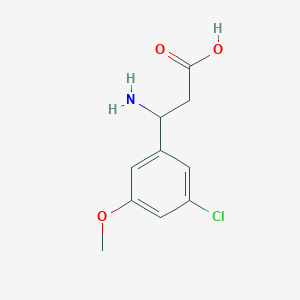
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
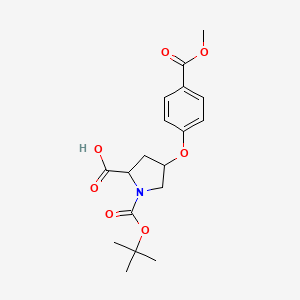
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
